molecular formula C20H16F3N5O2S B4350664 1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350664
M. Wt: 447.4 g/mol
InChI Key: BHGCJPHPEYNDKW-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a mercapto group, a pyrazolyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the various functional groups. Common reagents used in the synthesis include ethoxybenzene, thiol compounds, pyrazole derivatives, and trifluoromethylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

    1-(2-methoxyphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-3-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-ethoxyphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-3-yl)-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-7-(1-methylpyrazol-3-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2S/c1-3-30-15-7-5-4-6-14(15)28-17-16(18(29)25-19(28)31)11(20(21,22)23)10-13(24-17)12-8-9-27(2)26-12/h4-10H,3H2,1-2H3,(H,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGCJPHPEYNDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=NN(C=C4)C)C(F)(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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